(3-Fluorooxan-3-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

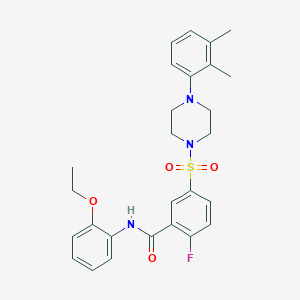

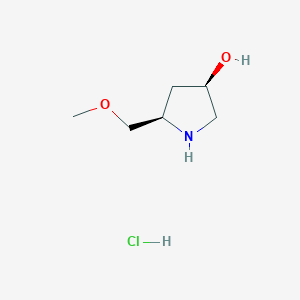

“(3-Fluorooxan-3-yl)methanol”, also known as FOM, is a fluorinated core structure used in the synthesis of various pharmaceuticals and agrochemicals. It has a molecular weight of 134.15 and is typically available in liquid form .

Molecular Structure Analysis

The molecular formula of “(3-Fluorooxan-3-yl)methanol” is C6H11FO2 . The InChI code for this compound is 1S/C6H11FO2/c7-6(4-8)2-1-3-9-5-6/h8H,1-5H2 .Physical And Chemical Properties Analysis

“(3-Fluorooxan-3-yl)methanol” is a liquid at room temperature . It has a predicted boiling point of 191.3±20.0 °C and a predicted density of 1.12±0.1 g/cm3 . The pKa of the compound is predicted to be 14.81±0.10 .Applications De Recherche Scientifique

Methanol Synthesis and Catalysis

Methanol serves as a fundamental chemical in various synthesis processes, including its use as a feedstock for producing formaldehyde, acetic acid, and various other chemicals. The research by Cybulski (1994) highlights methanol's role in liquid-phase synthesis, emphasizing its applications in fuel production and as a clean-burning combustion fuel with low emissions. This study underscores methanol's versatility and importance in industrial chemistry and energy production Cybulski, 1994.

Hydrogen Production from Methanol

García et al. (2021) discuss methanol as a hydrogen carrier, exploring various production pathways of hydrogen from methanol, including steam reforming and partial oxidation. The review delves into catalyst development and reactor technology, highlighting methanol's role in the emerging hydrogen economy García et al., 2021.

Environmental Monitoring and Degradation

Jalbert et al. (2019) review the use of methanol as a marker for assessing the condition of solid insulation in power transformers. Methanol's stability and the correlation between its generation and cellulose degradation provide insights into monitoring and maintenance practices for electrical equipment Jalbert et al., 2019.

Fuel Cells and Energy Conversion

Heinzel and Barragán (1999) focus on the challenges and advancements in direct methanol fuel cells (DMFCs), particularly addressing the issue of methanol crossover. Their work contributes to understanding the limitations and potential improvements in fuel cell technology for more efficient energy conversion Heinzel & Barragán, 1999.

Methanol as an Alternative Fuel

Kowalewicz (1993) analyzes the use of methanol as an alternative fuel for internal combustion engines, considering its properties and impact on engine performance and emissions. This comprehensive review underscores methanol's potential to contribute to cleaner and more efficient automotive technologies Kowalewicz, 1993.

Mécanisme D'action

The mechanism of action for “(3-Fluorooxan-3-yl)methanol” is not specified in the search results. Its role in the synthesis of pharmaceuticals and agrochemicals suggests it may have diverse mechanisms depending on the specific reaction context.

Safety and Hazards

“(3-Fluorooxan-3-yl)methanol” is classified under the GHS07 hazard class . The associated hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propriétés

IUPAC Name |

(3-fluorooxan-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO2/c7-6(4-8)2-1-3-9-5-6/h8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKWQZQMDGHKOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)(CO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluorooxan-3-yl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Chlorobenzyl)oxy]-2-hydroxybenzoic acid](/img/structure/B2443946.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2443949.png)

![N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2443951.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorobenzamide](/img/structure/B2443953.png)

![3-[[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2443954.png)

![ethyl 6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2443957.png)